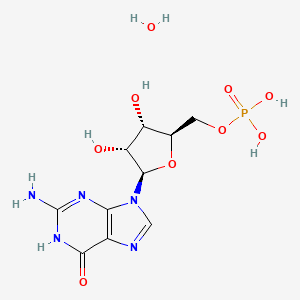

Guanosine 5'-monophosphate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A guanine nucleotide containing one phosphate group esterified to the sugar moiety and found widely in nature.

Aplicaciones Científicas De Investigación

Formation of Supramolecular Structures

Guanosine 5'-monophosphate (5'-GMP) demonstrates a unique ability to self-assemble into ordered supramolecular structures. A study highlighted the formation of blue-emitting chiral carbon dots (G-dots) from Na2(5'-GMP), which exhibit distinct fluorescence signatures and can self-assemble to create fluorescent hydrogels (Ghosh et al., 2016).

Crystallization Processes

Guanosine 5'-monophosphate (GMP) has been studied in continuous Couette−Taylor crystallizers, showing that the phase transformation of amorphous GMP into hydrate crystals can be influenced by crystallization conditions such as rotation speed and feed concentration (Nguyen et al., 2011). Another research explored antisolvent crystallization processes for disodium guanosine 5′‐monophosphate, aiming to selectively produce various solid forms like amorphous, heptahydrate, and tetrahydrate (Kim & Ulrich, 2022).

Photoreceptor Cell Degeneration

Research has identified that in certain degenerative conditions, guanosine 3',5'-monophosphate accumulates in retinal photoreceptor cells, suggesting a link between elevated levels of this compound and cell degeneration (Farber & Lolley, 1974).

Cardioprotection and Cellular Responses

Cyclic guanosine monophosphate (cGMP) plays a crucial role as an intracellular messenger in various tissue responses, including cardioprotection and cardiac hypertrophy (Kukreja et al., 2012).

Ionic Flux in Membranes

Studies on cattle rod outer segments have shown that guanosine 3',5'-monophosphate activates calcium ion influx, indicating a direct interaction with membrane components (Caretta & Cavaggioni, 1983).

Counterion Binding in Guanosine Quadruplexes

Research on guanosine quadruplexes, essential for nucleic acid stability, has revealed that counterions fill the inner cavity of these structures and bind to external phosphate groups, playing a key role in their formation and stability (Federiconi et al., 2005).

Enhanced Gel Strength in Hydrogels

The self-assembling nature of guanosine-5'-monophosphate (GMP) is significantly enhanced by polyamines, leading to potential applications in biocompatible materials and antitumor drug design (Belda et al., 2017).

Modulation of Enzyme Synthesis

Cyclic guanosine 3′,5′-monophosphate has been shown to modulate the synthesis of enzymes sensitive to catabolite repression in Escherichia coli, acting at the transcriptional level in the lac operon (Artman & Werthamer, 1974).

Formation of Supramolecular Catalysts

A combination of guanosine 5'-monophosphate (5'-GMP) and Fe(iii)-heme forms a supramolecular catalyst with peroxidase activity, demonstrating potential applications in biochemistry and materials science (Harraz & Davis, 2018).

Propiedades

Número CAS |

26166-34-7 |

|---|---|

Fórmula molecular |

C10H20N5O11P |

Peso molecular |

417.27 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;trihydrate |

InChI |

InChI=1S/C10H14N5O8P.3H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);3*1H2/t3-,5-,6-,9-;;;/m1.../s1 |

Clave InChI |

GDVRLXWOAKUVHM-CYCLDIHTSA-N |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |

| 85-32-5 | |

Secuencia |

G |

Sinónimos |

5' Guanylic Acid 5'-GMP 5'-Guanylic Acid 5'-Monophosphate, Guanosine Acid, 5'-Guanylic Acid, Guanylic Guanosine 5' Monophosphate Guanosine 5'-Monophosphate Guanosine Monophosphate Guanylic Acid Monophosphate, Guanosine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate](/img/structure/B1654631.png)

![5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654635.png)

![5-{[(2,6-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B1654638.png)

![3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654640.png)

![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1654647.png)